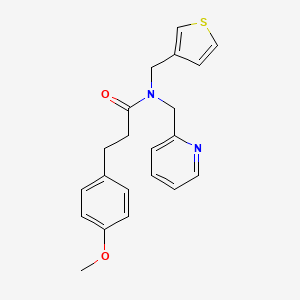
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances and is based on their chemical composition and structure.
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with common chemicals.Wissenschaftliche Forschungsanwendungen
Novel Serotonin Receptor Ligands
- A study synthesized and evaluated compounds related to this chemical, focusing on their potential as ligands for serotonin 5-HT7 receptors. One compound showed high affinity for 5-HT7 receptors and selectivity over 5-HT1A receptors, indicating potential applications in neuroscience and pharmacology (Lacivita et al., 2013).
Synthesis and Deprotonation Studies
- Research on the synthesis of compounds including those structurally related to this chemical was conducted, highlighting their potential applications in organic and medicinal chemistry (Rebstock et al., 2003).
Antioxidant and Anticancer Activity
- A study explored derivatives of this compound for their antioxidant and anticancer activities, indicating potential therapeutic applications in treating cancer and managing oxidative stress (Tumosienė et al., 2020).
Crystal Structure Analysis
- The crystal structure of compounds related to this chemical was analyzed, providing valuable insights for materials science and molecular engineering applications (Al‐Refai et al., 2016).
Molecular Docking and Cytotoxicity Studies
- Another study focused on the synthesis, molecular docking, and cytotoxicity of a similar compound, providing implications for drug development and cancer research (Mushtaque et al., 2016).
Antifungal Activity
- Compounds structurally related to this chemical were synthesized and evaluated for their antifungal activity, suggesting potential applications in agriculture and antifungal drug development (Wang et al., 2018).
PET Radioligands for Brain Imaging
- A study designed and synthesized compounds for use as radioligands in positron emission tomography (PET) for brain imaging, indicating potential applications in neuroscience and medical imaging (Lacivita et al., 2014).
Schiff Bases as Anticonvulsant Agents
- Research on the synthesis of Schiff bases from pyridine derivatives, including compounds related to this chemical, was conducted for their potential anticonvulsant activity, offering insights into novel treatments for epilepsy (Pandey & Srivastava, 2011).
Anti-Inflammatory Applications
- A study synthesized new compounds related to this chemical and evaluated them for their anti-inflammatory properties, suggesting potential applications in the development of non-steroidal anti-inflammatory drugs (Dassonville et al., 2004).
Insecticidal Activity
- Pyridine derivatives, including compounds structurally similar to this one, were studied for their insecticidal activity against aphids, indicating potential applications in pest control and agriculture (Bakhite et al., 2014).
Anti-Inflammatory and Analgesic Agents
- The synthesis and evaluation of compounds structurally related to this chemical were conducted, with a focus on their anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Thabet et al., 2011).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures.
Zukünftige Richtungen
This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further reactions, or investigations into its properties.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-25-20-8-5-17(6-9-20)7-10-21(24)23(14-18-11-13-26-16-18)15-19-4-2-3-12-22-19/h2-6,8-9,11-13,16H,7,10,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDPYPIINVGPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

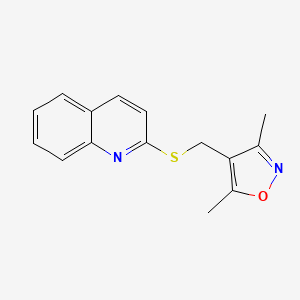
![4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide](/img/structure/B2422359.png)
![1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol](/img/structure/B2422360.png)
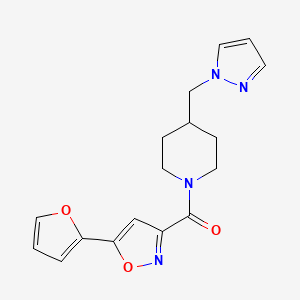
![8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2422362.png)
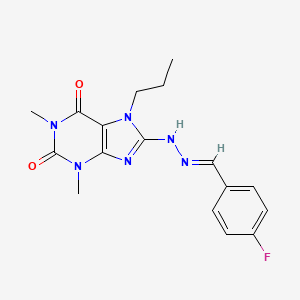
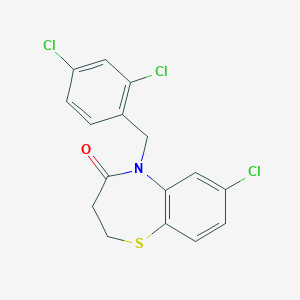
![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)
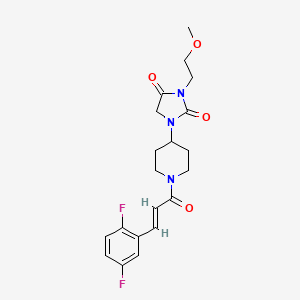
![8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2422372.png)
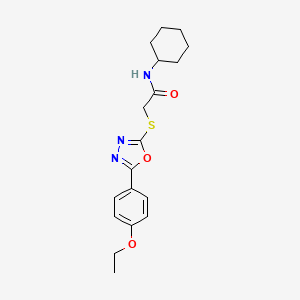
![[11]Cycloparaphenylene](/img/structure/B2422374.png)
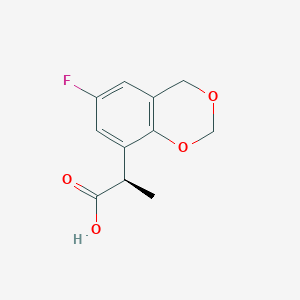
![(E)-9-(styrylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2422378.png)